Cas no 2034530-66-8 (1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
![1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea structure](https://ja.kuujia.com/scimg/cas/2034530-66-8x500.png)
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- AKOS026688663
- F6454-2579
- 3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea
- 1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
- 2034530-66-8
-
- インチ: 1S/C21H28N4O3/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3,(H2,23,24,26)
- InChIKey: YTKHBWLUZCSNEV-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC(OC)=C1OC)C(NCC1CCN(C2C=CN=C(C)C=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 384.21614077g/mol
- どういたいしつりょう: 384.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-2579-1mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F6454-2579-2μmol |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6454-2579-3mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6454-2579-20mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F6454-2579-50mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6454-2579-10μmol |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6454-2579-20μmol |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F6454-2579-4mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6454-2579-25mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6454-2579-15mg |
3-(2,3-dimethoxyphenyl)-1-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}urea |
2034530-66-8 | 90%+ | 15mg |
$133.5 | 2023-05-17 |
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]ureaに関する追加情報
Research Brief on 1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea (CAS: 2034530-66-8)
The compound 1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea (CAS: 2034530-66-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique urea linkage and substituted phenyl and pyridinyl moieties, has been investigated for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have focused on its pharmacological profile, mechanism of action, and preclinical efficacy, positioning it as a promising candidate for further development.
Recent research has elucidated the compound's interaction with specific biological targets, including serotonin and dopamine receptors, which are implicated in various neurological and psychiatric conditions. In vitro assays have demonstrated its high affinity for 5-HT2A and D2 receptors, suggesting potential applications in the treatment of schizophrenia and other psychotic disorders. Additionally, its ability to modulate these receptors with high selectivity has been highlighted as a key advantage over existing therapeutics, which often exhibit off-target effects.
In the context of oncology, preliminary studies have explored the compound's role as a kinase inhibitor, particularly targeting aberrant signaling pathways in cancer cells. Molecular docking simulations and enzymatic assays have revealed its inhibitory activity against specific tyrosine kinases, which are often overexpressed in malignant tumors. These findings have spurred further investigations into its potential as an adjunct therapy in combination with existing chemotherapeutic agents, with early results indicating synergistic effects in reducing tumor proliferation.
The synthesis and optimization of 1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability and metabolic stability. Structure-activity relationship (SAR) studies have identified critical functional groups that contribute to its biological activity, providing a foundation for the design of next-generation analogs.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as blood-brain barrier penetration, potential toxicity, and long-term safety profiles require further investigation. Ongoing preclinical studies aim to address these concerns, with a particular emphasis on optimizing dosing regimens and minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.
In conclusion, 1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea represents a multifaceted molecule with significant potential in both CNS and oncology therapeutics. Its unique pharmacological properties and recent advancements in its development underscore its value as a subject of continued research. Future studies will likely focus on refining its therapeutic applications and overcoming existing barriers to clinical translation, paving the way for its eventual integration into treatment paradigms.
2034530-66-8 (1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea) 関連製品
- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)
- 870997-76-5(3-amino-4-methoxy-pyridine-2-carboxylic acid)
- 1093214-56-2(4-(cyclopropylmethyl)benzoic acid)
- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)
- 1247170-04-2(1-(1-methyl-1H-pyrazol-4-yl)ethyl(pentan-3-yl)amine)
- 1807118-68-8(4-Bromo-2-difluoromethyl-5-nitropyridine)
- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)
- 2877706-22-2(N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 946314-60-9(1-(4-butoxybenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 1804157-77-4(2-Ethoxy-6-fluorophenylhydrazine)




